molecular formula C25H21NO B584886 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide CAS No. 824430-38-8

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide

Cat. No.: B584886
CAS No.: 824430-38-8
M. Wt: 351.449
InChI Key: FLUGAJPRMXKGGU-UHFFFAOYSA-N
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Description

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its complex molecular configuration and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide typically involves the reaction of naphthalene derivatives with ethyl and diphenylamine groups under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and reaction mechanism studies.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways and processes, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide: A simpler analog with similar structural features.

    Diphenylnaphthalene derivatives: Compounds with variations in the substituent groups attached to the naphthalene ring.

Uniqueness

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide is unique due to its specific combination of ethyl and diphenylamine groups attached to the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications.

Biological Activity

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide (CAS No. 824430-38-8) is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

  • Molecular Formula : C25H21N
  • Molecular Weight : 357.45 g/mol
  • Structural Features : The compound consists of a naphthalene core substituted with ethyl and diphenyl groups, which play a crucial role in its biological interactions.

The biological activity of this compound is primarily mediated through its interactions with cellular targets, influencing various biochemical pathways:

  • Hormonal Activity : This compound has been shown to interact with hormone receptors, particularly estrogen receptors, leading to altered gene expression and potential endocrine disruption. Such interactions can mimic or inhibit natural hormones, affecting cellular signaling pathways related to growth and metabolism .
  • Anticancer Properties : Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. Studies have reported IC50 values in the nanomolar range for various human cancer cell lines, suggesting significant potential as an anticancer agent .
  • Cellular Effects : The compound influences cell cycle regulation and apoptosis. In laboratory settings, it has been observed to induce sub-G1 phase cell accumulation in cancer cells, indicating its ability to trigger apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Hormonal ModulationEstrogen receptor binding and endocrine disruption
Anticancer ActivityIC50 values in the nanomolar range against cancer cells
Apoptosis InductionInduction of caspase activation

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Efficacy : A study evaluated the compound's efficacy against breast cancer cell lines (SKBR-3). Results indicated potent inhibition of cell proliferation at concentrations as low as 0.5 μM, with significant induction of apoptosis confirmed through increased levels of cleaved caspase-3 and PARP .
  • Endocrine Disruption Analysis : Another investigation focused on the compound's potential as an endocrine disruptor. It was found to significantly alter gene expression profiles related to hormone regulation in vitro, raising concerns about its use in consumer products.

Toxicological Profile

While the therapeutic potential of this compound is promising, it is essential to consider its toxicity profile:

  • Dosage Effects : In animal models, low doses exhibited minimal toxicity; however, higher doses resulted in liver and kidney damage along with reproductive toxicity .
  • Metabolic Pathways : The compound undergoes extensive metabolism via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Properties

IUPAC Name

4-ethyl-N,N-diphenylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO/c1-2-19-17-18-24(23-16-10-9-15-22(19)23)25(27)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUGAJPRMXKGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747756
Record name 4-Ethyl-N,N-diphenylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824430-38-8
Record name 4-Ethyl-N,N-diphenylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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